Cas no 2108704-75-0 (4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride)
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride
- 4-piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine;dihydrochloride
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- MDL: MFCD29034994
- Inchi: 1S/C10H13F3N4.2ClH/c11-10(12,13)8-5-7(16-9(14)17-8)6-1-3-15-4-2-6;;/h5-6,15H,1-4H2,(H2,14,16,17);2*1H
- InChI Key: DJLWPINSAZWWJZ-UHFFFAOYSA-N
- SMILES: Cl.Cl.FC(C1=CC(C2CCNCC2)=NC(N)=N1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 252
- Topological Polar Surface Area: 63.8
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P139100-250mg |
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride |
2108704-75-0 | 250mg |
$ 310.00 | 2022-06-03 | ||
| TRC | P139100-500mg |
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride |
2108704-75-0 | 500mg |
$ 515.00 | 2022-06-03 | ||
| abcr | AB418207-500 mg |
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride |
2108704-75-0 | 500MG |
€254.60 | 2022-05-20 | ||
| abcr | AB418207-1 g |
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride; . |
2108704-75-0 | 1g |
€322.50 | 2023-04-24 | ||
| abcr | AB418207-5 g |
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride; . |
2108704-75-0 | 5g |
€907.00 | 2023-04-24 | ||
| abcr | AB418207-1g |
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride; . |
2108704-75-0 | 1g |
€317.00 | 2024-06-07 | ||
| abcr | AB418207-5g |
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride; . |
2108704-75-0 | 5g |
€877.00 | 2024-06-07 | ||
| abcr | AB418207-500mg |
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride; . |
2108704-75-0 | 500mg |
€269.00 | 2024-06-07 |
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride Suppliers
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine Dihydrochloride: A Comprehensive Overview
The compound with CAS No. 2108704-75-0, known as 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of pyrimidine, a heterocyclic aromatic compound, and incorporates a piperidine ring and a trifluoromethyl group, which contribute to its unique chemical properties and biological activity. The dihydrochloride salt form is particularly relevant for its application in pharmaceutical research and development.
Recent studies have highlighted the potential of 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride as a modulator of various cellular pathways. Its structure, featuring a pyrimidine core with substituents at positions 2, 4, and 6, allows for diverse interactions with biological targets. The piperidine ring at position 4 introduces steric bulk and enhances the molecule's ability to bind to specific receptors or enzymes. Meanwhile, the trifluoromethyl group at position 6 contributes to both lipophilicity and electronic effects, which are critical for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
One of the most promising applications of this compound lies in its potential as a kinase inhibitor. Kinases are enzymes that play pivotal roles in cell signaling pathways, making them attractive targets for therapeutic intervention in diseases such as cancer. Preclinical studies have demonstrated that 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride exhibits potent inhibitory activity against several kinases, including those involved in oncogenic signaling. This suggests its potential utility in the development of targeted therapies for cancer treatment.
In addition to its kinase inhibitory properties, this compound has also been investigated for its role in modulating other therapeutic targets. For instance, research has shown that it may influence the activity of ion channels or G-protein coupled receptors (GPCRs), which are implicated in a wide range of physiological processes. These findings underscore the versatility of 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride as a scaffold for drug discovery.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrimidine core. Key steps include nucleophilic substitution reactions to introduce the piperidine moiety and electrophilic substitution to attach the trifluoromethyl group. The optimization of these steps is crucial for achieving high yields and ensuring the purity of the final product. Recent advancements in catalytic methods and green chemistry have further enhanced the efficiency and sustainability of its synthesis.
From an analytical standpoint, the characterization of 4-Piperidin -4 -yl -6 -(trifluoromethyl)pyrimidin -2 -amine dihydrochloride relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into its molecular structure, purity, and crystalline form. Such information is essential for ensuring consistency in preclinical studies and regulatory submissions.
Looking ahead, the development pipeline for this compound is expected to expand with ongoing preclinical trials assessing its efficacy and safety profiles. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this area, with a focus on improving bioavailability and reducing off-target effects. The integration of computational modeling tools with experimental approaches is also playing a critical role in accelerating drug discovery efforts.
In conclusion, CAS No. 2108704 -75 -0, or 4-Piperidin -4 -yl -6 -(trifluoromethyl)pyrimidin -2 -amine dihydrochloride, represents a compelling candidate for advancing therapeutic interventions across multiple disease areas. Its unique chemical structure, coupled with emerging research findings, positions it as a valuable asset in contemporary drug discovery programs.
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